molecular formula C7H9N3O3S B1399070 [(5-Isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid CAS No. 1158206-46-2

[(5-Isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

Cat. No.: B1399070
CAS No.: 1158206-46-2
M. Wt: 215.23 g/mol
InChI Key: ODTPEZHSRIRMAE-UHFFFAOYSA-N
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Description

(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid typically involves the reaction of isopropylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate to facilitate the formation of the thiadiazole ring and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the purity and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the carbonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of the thiadiazole ring.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA also contributes to its biological activity.

Comparison with Similar Compounds

(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can be compared with other thiadiazole derivatives:

    (5-Amino-1,3,4-thiadiazol-2-yl)aminoacetic acid: Similar structure but with an amino group instead of an isopropyl group, leading to different biological activities.

    (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid: The presence of a methyl group instead of an isopropyl group affects its chemical reactivity and biological properties.

    (5-Phenyl-1,3,4-thiadiazol-2-yl)aminoacetic acid: The phenyl group introduces aromaticity, which can enhance interactions with biological targets.

The uniqueness of (5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid lies in its isopropyl group, which imparts specific steric and electronic properties that influence its reactivity and biological activity.

Properties

IUPAC Name

2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-3(2)5-9-10-7(14-5)8-4(11)6(12)13/h3H,1-2H3,(H,12,13)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTPEZHSRIRMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
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